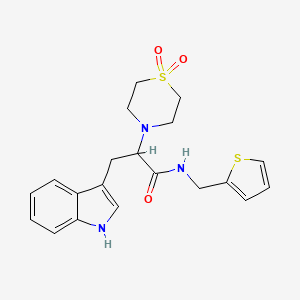
2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-(thiophen-2-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-(thiophen-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C20H23N3O3S2 and its molecular weight is 417.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-(thiophen-2-ylmethyl)propanamide is a member of the thiazine and indole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H27N3O4S with a molecular weight of approximately 441.55 g/mol. The structure features a thiazine ring fused with an indole moiety, which is significant for its biological interactions.
1. Antitumor Activity
Various studies have indicated that compounds containing thiazine and indole structures exhibit antitumor properties . For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as interference with DNA synthesis and modulation of apoptotic pathways.
2. Antimicrobial Activity
Compounds derived from thiophene and thiazole rings have demonstrated antimicrobial properties . A study indicated that certain derivatives exhibited significant antibacterial and antifungal activities, suggesting potential applications in treating infections caused by resistant strains.
3. Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of thiazine derivatives. The compound's ability to modulate inflammatory pathways may contribute to its therapeutic efficacy in diseases characterized by chronic inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in tumorigenesis, such as histone deacetylases and phosphodiesterases.
- DNA Interaction : The presence of the indole moiety may facilitate interaction with DNA, leading to inhibition of replication in cancer cells.
- Receptor Modulation : Certain derivatives act as antagonists at specific receptors involved in cellular signaling pathways related to cancer progression.
Case Study 1: Anticancer Efficacy
A recent study explored the anticancer efficacy of a related thiazine-indole compound in vitro against various cancer cell lines. The results demonstrated significant cytotoxicity, with IC50 values comparable to established chemotherapeutics like doxorubicin.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial activity of several thiazine derivatives against clinical isolates of bacteria and fungi. The results indicated that these compounds possess broad-spectrum activity, particularly against resistant strains.
Properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c24-20(22-14-16-4-3-9-27-16)19(23-7-10-28(25,26)11-8-23)12-15-13-21-18-6-2-1-5-17(15)18/h1-6,9,13,19,21H,7-8,10-12,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGBPJLPDOUFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(CC2=CNC3=CC=CC=C32)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














